Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride
Overview
Description
Methyl 2-{[amino(imino)methyl]thio}-3-oxobutanoate hydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been found to possess a wide range of biological activities, including antifungal, antibacterial, and anticancer properties. In
Scientific Research Applications
Molecular Docking and Biological Activities
Research demonstrates the importance of butanoic acid derivatives in molecular docking and their potential biological activities. Spectroscopic and structural investigations on derivatives have provided insights into their stability, reactivity, and non-linear optical properties, suggesting their potential in pharmacological applications. Auto-dock studies have highlighted these compounds' roles in inhibiting Placenta growth factor (PIGF-1), indicating good biological activities and pharmacological importance (Vanasundari et al., 2018).
Synthetic Chemistry and Transformations
Several studies have focused on the synthetic transformations of related compounds, showcasing their versatility in producing a variety of chemical structures. Transformations of methyl 2-benzoylamino-3-oxobutanoate into different derivatives have been explored, demonstrating the compound's utility in synthesizing bioactive molecules and intermediates in organic synthesis (Bratušek et al., 1998).
Biosynthesis and Metabolic Studies
Investigations into glucosinolate biosynthesis have identified the role of specific enzymes in the chain elongation cycle of methionine, involving intermediates like 4-methylthio-2-oxobutanoic acid. These studies provide insights into the metabolic pathways of plant compounds and their significance in natural product biosynthesis (Falk et al., 2004).
Molecular Structure and NLO Properties
Research into the molecular structure and electronic properties of related compounds has contributed to understanding their chemical behavior and potential applications in materials science. Studies on vibrational, electronic, and optical properties have revealed insights into the reactivity, stability, and non-linear optical (NLO) properties of butanoic acid derivatives, suggesting their applications in developing new materials (Raju et al., 2015).
properties
IUPAC Name |
methyl 2-carbamimidoylsulfanyl-3-oxobutanoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3S.ClH/c1-3(9)4(5(10)11-2)12-6(7)8;/h4H,1-2H3,(H3,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUCPYSWHRSUUMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)OC)SC(=N)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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